molecular formula C16H28N2O B2365207 1-[(Adamantan-1-yl)methyl]-3-butylurea CAS No. 194801-47-3

1-[(Adamantan-1-yl)methyl]-3-butylurea

Cat. No.: B2365207
CAS No.: 194801-47-3
M. Wt: 264.413
InChI Key: YYQXPWGKDWXTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Adamantan-1-yl)methyl]-3-butylurea is a 1,3-disubstituted urea derivative incorporating an adamantane moiety. Adamantane, a diamondoid hydrocarbon, confers high lipophilicity and metabolic stability, making it a common pharmacophore in medicinal chemistry. This compound is synthesized via reactions involving adamantane-containing isocyanates or amines, as described in studies of analogous ureas . Its structure features a butyl group at the urea’s 3-position and an adamantane-methyl group at the 1-position, balancing hydrophobicity and steric bulk.

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-2-3-4-17-15(19)18-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,2-11H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQXPWGKDWXTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-N’-butylurea typically involves the reaction of 1-adamantylmethylamine with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-adamantylmethylamine and butyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(1-adamantylmethyl)-N’-butylurea.

Industrial Production Methods

In an industrial setting, the production of N-(1-adamantylmethyl)-N’-butylurea may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-N’-butylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The adamantyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones, while substitution reactions can introduce various functional groups onto the adamantyl ring.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Recent studies have highlighted the potential of adamantane derivatives, including 1-[(adamantan-1-yl)methyl]-3-butylurea, in cancer therapy. These compounds exhibit cytotoxic effects against various cancer cell lines. For example, research has demonstrated that adamantane-linked structures can inhibit cell proliferation in triple-negative breast cancer models . The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis.

2. Inhibition of Soluble Epoxide Hydrolase
Another promising application is the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in several pathophysiological conditions, including hypertension and inflammation. Compounds like 1-[(adamantan-1-yl)methyl]-3-butylurea have been identified as effective sEH inhibitors, potentially offering therapeutic benefits in cardiovascular diseases .

Material Science Applications

1. Drug Delivery Systems
The unique structure of adamantane derivatives allows for their use in drug delivery systems. Their lipophilic nature can enhance the solubility and bioavailability of poorly soluble drugs. Research indicates that incorporating 1-[(adamantan-1-yl)methyl]-3-butylurea into polymer matrices can improve drug release profiles and stability .

2. Nanomaterials
The incorporation of adamantane-based compounds into nanomaterials has been explored for various applications, including sensors and catalysis. The ability to functionalize surfaces with adamantane moieties can enhance the interaction with target molecules, making these materials suitable for selective sensing applications .

Case Studies

Study Findings Applications
Demonstrated synthesis of adamantane-based ureas with high yields using novel methodsPotential sEH inhibitors for cardiovascular diseases
Evaluated anticancer properties against triple-negative breast cancer cellsDevelopment of new cancer therapies
Investigated drug delivery capabilities in polymer systemsEnhanced bioavailability for pharmaceuticals

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-N’-butylurea involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Substituents (R1/R2) Molecular Formula Molecular Weight Key Properties Reference
1-[(Adamantan-1-yl)methyl]-3-butylurea R1 = Adamantyl-methyl; R2 = butyl C₁₆H₂₈N₂O 276.41 g/mol High lipophilicity (predicted*), moderate solubility
1-[(Adamantan-1-yl)methyl]-3-phenylselenourea (4b) R1 = Adamantyl-methyl; R2 = phenylseleno C₁₈H₂₄N₂Se 369.36 g/mol Higher molecular weight, reduced solubility vs. urea analogs
1-[1-(Adamantan-1-yl)ethyl]-3-phenylselenourea (4c) R1 = Adamantyl-ethyl; R2 = phenylseleno C₁₉H₂₆N₂Se 383.39 g/mol Increased steric bulk, lower yield (48%)
1-[4-(Adamantan-1-yl)phenyl]-3-phenylselenourea (4e) R1 = Adamantyl-phenyl; R2 = phenylseleno C₂₃H₂₄N₂Se 431.41 g/mol Extended conjugation, potential π-π interactions
Symmetric adamantyl-diureas (e.g., bis-ureas) R1/R2 = Adamantyl-methyl Variable ~500–600 g/mol Enhanced sEH inhibition but poor solubility

*Predicted using Lipinski’s Rule of Five : The target compound adheres to drug-likeness criteria (MW < 500, logP < 5).

Key Observations :

  • Butyl vs.
  • Adamantane Positioning : Adamantane at the methyl position (vs. ethyl or phenyl in analogs) optimizes steric effects without excessive molecular weight .
  • Isosteric Selenium Substitution: Selenoureas (e.g., 4b) exhibit lower solubility than oxygen-based ureas due to selenium’s larger atomic radius and polarizability .

Table 2: Comparative sEH Inhibition Activity

Compound IC₅₀ (nM) Selectivity Notes Reference
Symmetric adamantyl-diureas 3–15 High potency but poor solubility
1-[(Adamantan-1-yl)methyl]-3-arylureas 20–50 Moderate activity, improved solubility
Selenourea analogs (e.g., 4b, 4c) 50–100 Reduced potency vs. oxygen analogs

Key Observations :

  • The target compound’s mono-urea structure likely exhibits weaker sEH inhibition than symmetric diureas (e.g., IC₅₀ ~20–50 nM vs. 3–15 nM) but benefits from better solubility .
  • Selenium substitution in selenoureas diminishes enzyme affinity compared to oxygen-based ureas, possibly due to electronic or steric mismatches in the active site .

Key Observations :

  • The target compound’s synthesis is comparable in yield to selenoureas but avoids the instability of selenium-containing reagents .
  • Symmetric diureas require complex purification due to high molecular weight and low solubility .

Biological Activity

1-[(Adamantan-1-yl)methyl]-3-butylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Properties

The synthesis of 1-[(Adamantan-1-yl)methyl]-3-butylurea involves the reaction of adamantane derivatives with various halogenated anilines. The method typically yields high purity and significant yields, with reported efficiencies up to 92% in some cases . The compound features a lipophilic adamantane moiety connected to a butylurea group, which enhances its biological activity through improved membrane permeability.

Enzyme Inhibition

1-[(Adamantan-1-yl)methyl]-3-butylurea has been identified as a promising inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. The binding affinity of this compound for sEH has been quantified, showing IC50 values ranging from 16.2 to 50.2 nM .

Antimicrobial Activity

Research indicates that urea derivatives, including 1-[(Adamantan-1-yl)methyl]-3-butylurea, exhibit antimicrobial properties against various pathogens. Preliminary studies have demonstrated effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential applications in treating resistant bacterial infections .

Study on Soluble Epoxide Hydrolase Inhibition

A study published in Molecules highlighted the synthesis of several adamantane-containing ureas and their inhibitory effects on sEH. The results showed that modifications in the structure significantly influenced the inhibitory potency and bioavailability, with the adamantane moiety enhancing the ability to cross the blood-brain barrier .

CompoundIC50 (nM)Comments
1-[(Adamantan-1-yl)methyl]-3-butylurea16.2 - 50.2Effective sEH inhibitor
Ethyl 2-(4-R-1,4-diazepane-1-carboxamido)benzoatesVariesPotential antiviral activity

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of urea derivatives indicated that compounds similar to 1-[(Adamantan-1-yl)methyl]-3-butylurea demonstrated significant activity against resistant bacterial strains. The study utilized standard disk diffusion methods to assess efficacy, revealing a broad spectrum of activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 1-[(Adamantan-1-yl)methyl]-3-butylurea suggests favorable absorption characteristics due to its lipophilicity. However, further studies are necessary to evaluate its metabolic stability and potential toxicological effects in vivo. Initial assessments indicate low toxicity levels at therapeutic dosages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.